molecular formula C6H11NO B14065043 (R)-4-methylpiperidin-2-one CAS No. 165385-79-5

(R)-4-methylpiperidin-2-one

Cat. No.: B14065043
CAS No.: 165385-79-5
M. Wt: 113.16 g/mol
InChI Key: PTSGHGGLRADEFP-RXMQYKEDSA-N
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Description

®-4-methylpiperidin-2-one is a chiral compound with a piperidine ring structure substituted with a methyl group at the 4-position and a ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 4-methylpyridine-2-carboxylic acid, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

In industrial settings, the production of ®-4-methylpiperidin-2-one may involve catalytic hydrogenation processes using metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods allow for efficient and scalable production of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-4-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group at the 4-position can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted piperidinones depending on the reagents used.

Scientific Research Applications

®-4-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may interact with receptors in the body, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidine: Lacks the ketone group at the 2-position.

    2-piperidone: Lacks the methyl group at the 4-position.

    N-methylpiperidin-2-one: Has a methyl group on the nitrogen atom instead of the 4-position.

Uniqueness

®-4-methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

165385-79-5

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(4R)-4-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1

InChI Key

PTSGHGGLRADEFP-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CCNC(=O)C1

Canonical SMILES

CC1CCNC(=O)C1

Origin of Product

United States

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